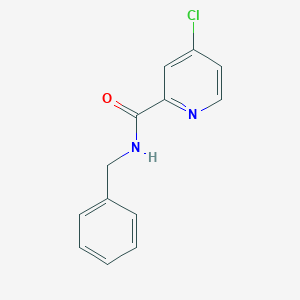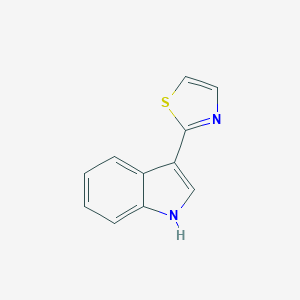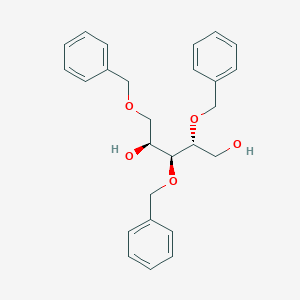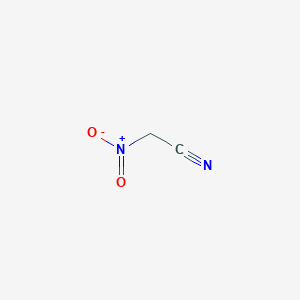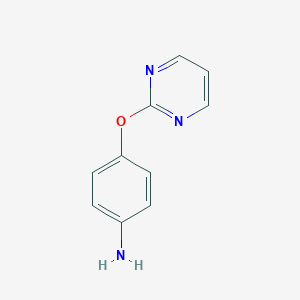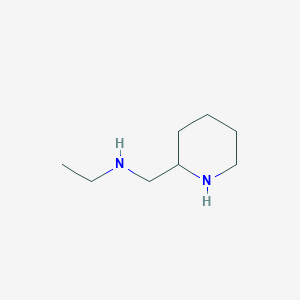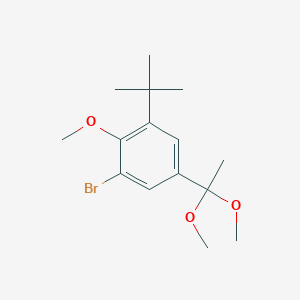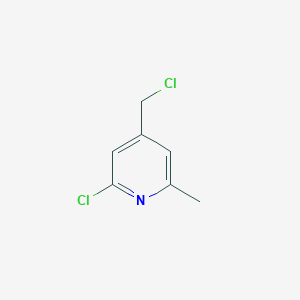
2-Chloro-4-(chloromethyl)-6-methylpyridine
概要
説明
2-Chloro-4-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H4Cl2N2 . It is used in laboratory settings and for the synthesis of various substances .
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)pyrimidine involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . Another study discusses the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(chloromethyl)pyrimidine has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Further studies on the molecular structure and vibrational spectral analysis can be found in the literature .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4-(chloromethyl)pyrimidine are complex and depend on the conditions and reagents used. For example, the reaction of a 2º-alkyl halide, isopropyl bromide, with two different nucleophiles results in either a substitution or an elimination reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(chloromethyl)pyrimidine include a density of 1.3±0.1 g/cm3, a boiling point of 251.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .科学的研究の応用
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : 2-Chloro-4-(chloromethyl)-6-methylpyridine is used in the synthesis of quinazolinone and quinazoline derivatives . These derivatives have received significant attention due to their distinct biopharmaceutical activities .
- Methods of Application : A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives involves the use of 2-Chloro-4-(chloromethyl)-6-methylpyridine . The specific procedures and technical details may vary depending on the desired derivative .
- Results or Outcomes : Quinazolines and quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have shown potential as sedative hypnotics, antibacterials, anti-inflammatories, analgesics, antipsychotics, antifungals, antimalarials, anticonvulsants, anti-Parkinsonism agents, cancer treatments, and more .
Synthesis of Antimicrobial and Antiproliferative Agents
- Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
- Methods of Application : The specific synthetic procedures involve the use of 2-Chloro-4-(chloromethyl)-6-methylpyridine. The exact procedures and technical details may vary depending on the desired derivative .
- Results or Outcomes : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species. They also showed anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Synthesis of Antimicrobial and Antiproliferative Agents
- Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
- Methods of Application : The specific synthetic procedures involve the use of 2-Chloro-4-(chloromethyl)-6-methylpyridine. The exact procedures and technical details may vary depending on the desired derivative .
- Results or Outcomes : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Safety And Hazards
特性
IUPAC Name |
2-chloro-4-(chloromethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYFUZZTJPBDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268093 | |
| Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)-6-methylpyridine | |
CAS RN |
162046-59-5 | |
| Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162046-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(chloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

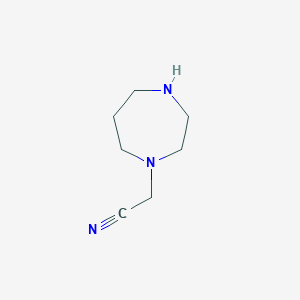
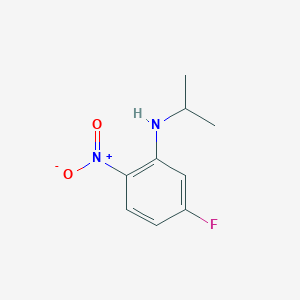

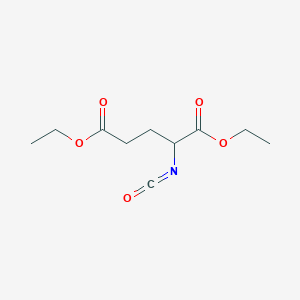
![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)
